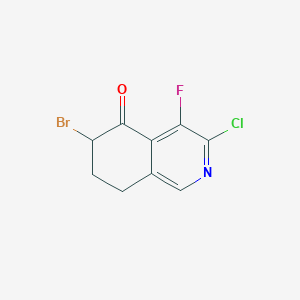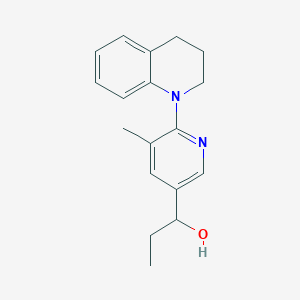
1-(6-(3,4-Dihydroquinolin-1(2H)-yl)-5-methylpyridin-3-yl)propan-1-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(6-(3,4-Dihydroquinolin-1(2H)-yl)-5-methylpyridin-3-yl)propan-1-ol is a complex organic compound that features a unique structure combining elements of quinoline and pyridine
準備方法
The synthesis of 1-(6-(3,4-Dihydroquinolin-1(2H)-yl)-5-methylpyridin-3-yl)propan-1-ol typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the quinoline and pyridine intermediates, followed by their coupling under specific conditions. The reaction conditions often include the use of catalysts, solvents, and controlled temperatures to ensure the desired product is obtained with high purity and yield.
Industrial production methods may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This can include the use of continuous flow reactors and automated systems to ensure consistent quality and scalability.
化学反応の分析
1-(6-(3,4-Dihydroquinolin-1(2H)-yl)-5-methylpyridin-3-yl)propan-1-ol can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding quinoline and pyridine derivatives. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reduction reactions can convert the compound into more saturated derivatives. Typical reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups. Common reagents for these reactions include halogens and nucleophiles.
The major products formed from these reactions depend on the specific conditions and reagents used.
科学的研究の応用
1-(6-(3,4-Dihydroquinolin-1(2H)-yl)-5-methylpyridin-3-yl)propan-1-ol has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and materials.
Biology: The compound can be used in studies related to enzyme inhibition and receptor binding.
Industry: It can be used in the production of advanced materials with unique properties.
作用機序
The mechanism of action of 1-(6-(3,4-Dihydroquinolin-1(2H)-yl)-5-methylpyridin-3-yl)propan-1-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.
類似化合物との比較
Compared to other similar compounds, 1-(6-(3,4-Dihydroquinolin-1(2H)-yl)-5-methylpyridin-3-yl)propan-1-ol stands out due to its unique combination of quinoline and pyridine moieties. Similar compounds include:
- 1-(6-Bromo-3,4-dihydroquinolin-1(2H)-yl)ethanone
- 4-(3,4-Dimethoxyphenyl)-3,6-dimethyl-2-phenyl-3,4-dihydroquinolin-1(2H)-yl)
- 2-(3,4-Dihydroquinolin-1(2H)-yl)ethanamine dihydrochloride
These compounds share structural similarities but differ in their specific functional groups and applications.
特性
分子式 |
C18H22N2O |
|---|---|
分子量 |
282.4 g/mol |
IUPAC名 |
1-[6-(3,4-dihydro-2H-quinolin-1-yl)-5-methylpyridin-3-yl]propan-1-ol |
InChI |
InChI=1S/C18H22N2O/c1-3-17(21)15-11-13(2)18(19-12-15)20-10-6-8-14-7-4-5-9-16(14)20/h4-5,7,9,11-12,17,21H,3,6,8,10H2,1-2H3 |
InChIキー |
VRNWPOBXGDIVQZ-UHFFFAOYSA-N |
正規SMILES |
CCC(C1=CN=C(C(=C1)C)N2CCCC3=CC=CC=C32)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



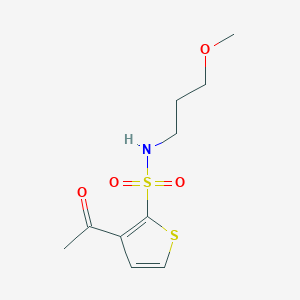
![5-Bromo-6,7,8,9-tetrahydro-1H-benzo[g]indole-2,3-dione](/img/structure/B11844539.png)



![1-[(4-Fluorophenyl)methyl]-2,3-dihydro-2-(methylamino)quinazolin-4(1H)-one](/img/structure/B11844557.png)
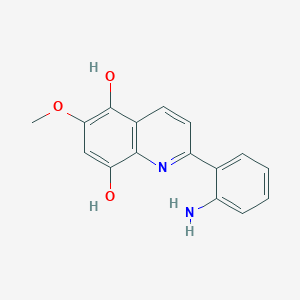
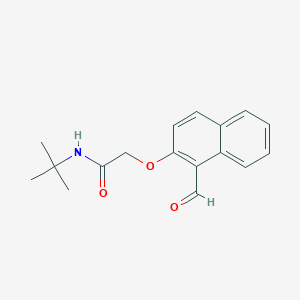
![3-Anilino-2-sulfanylidene-1-oxa-3-azaspiro[4.5]decan-4-one](/img/structure/B11844565.png)
![Ethanone, 1-[3,6-bis(1,1-dimethylethyl)-1-naphthalenyl]-](/img/structure/B11844572.png)

![4-(Benzo[d][1,3]dioxol-5-yl)-5-hydroxyisoquinolin-1(2H)-one](/img/structure/B11844578.png)
